Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate
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Overview
Description
Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate is a complex organic compound known for its multifaceted applications in various fields of science. This compound is characterized by a unique molecular structure that integrates several functional groups, making it particularly valuable in chemical synthesis, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate involves several steps:
Formation of Intermediate Compounds: : The initial stages involve the reaction between 2-methoxyphenyl and 1-methylimidazole to form a stable intermediate.
Benzylation: : The benzyl group is introduced through a nucleophilic substitution reaction.
Carbamoylation: : The intermediate undergoes carbamoylation to introduce the carbamoyl functional group.
Final Esterification and Potassium Salt Formation:
Industrial Production Methods
On an industrial scale, the production of this compound is streamlined through continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo a variety of chemical reactions:
Oxidation: : It reacts with oxidizing agents, often leading to the formation of more complex structures.
Reduction: : It can be reduced under specific conditions, altering its functional groups and overall reactivity.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions Used
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Typical conditions involve controlled temperatures (0-100°C) and the use of solvents like dichloromethane or ethanol.
Major Products Formed
Depending on the reaction, major products can include oxidized derivatives, reduced forms with altered functional groups, or substituted compounds with modified side chains.
Scientific Research Applications
Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate has extensive applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in cell signaling and metabolic pathways.
Medicine: : Explored for therapeutic properties in the treatment of certain diseases due to its unique molecular interactions.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Interaction: : It interacts with specific proteins and enzymes, influencing their activity.
Pathway Modulation: : It can modulate biochemical pathways by altering the function of key molecules involved in these processes.
Comparison with Similar Compounds
When compared to similar compounds, Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate stands out due to its unique combination of functional groups. Other similar compounds include:
Potassium;2-[benzyl-[[(2-hydroxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate
Potassium;2-[benzyl-[[(2-chlorophenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate
Each of these compounds has distinctive properties and applications, but this compound remains unique due to its specific structural attributes and reactivity profile.
Properties
IUPAC Name |
potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4.K/c1-25-13-12-23-21(25)20(17-10-6-7-11-18(17)30-2)24-22(29)26(15-19(27)28)14-16-8-4-3-5-9-16;/h3-13,20H,14-15H2,1-2H3,(H,24,29)(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUSXXGHGBNDY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2OC)NC(=O)N(CC3=CC=CC=C3)CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23KN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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